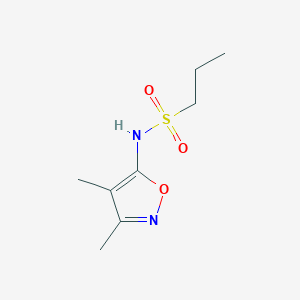
(4-Butylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butylphenyl)methanethiol is an organosulfur compound with the molecular formula C₁₁H₁₆S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a benzene ring substituted with a butyl group at the para position. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Butylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 4-butylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the use of thiourea as a sulfur source. In this approach, 4-butylbenzyl chloride reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. For example, this compound can be oxidized to form (4-Butylphenyl)disulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, although this reaction is less common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Disulfides: (4-Butylphenyl)disulfide
Thioethers: Various thioethers depending on the alkyl halide used
Scientific Research Applications
(4-Butylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols and disulfides.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)methanethiol involves its ability to form and break disulfide bonds. The thiol group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This reversible thiol-disulfide exchange is crucial in various biochemical processes, including enzyme function and redox signaling.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a warning agent in natural gas.
Ethanethiol (C₂H₅SH): Another simple thiol, commonly used as an odorant in propane.
(4-tert-Butylphenyl)methanethiol: Similar in structure but with a tert-butyl group instead of a butyl group.
Uniqueness
(4-Butylphenyl)methanethiol is unique due to the presence of the butyl group, which influences its reactivity and physical properties. The butyl group provides steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its simpler counterparts like methanethiol and ethanethiol.
Properties
Molecular Formula |
C11H16S |
|---|---|
Molecular Weight |
180.31 g/mol |
IUPAC Name |
(4-butylphenyl)methanethiol |
InChI |
InChI=1S/C11H16S/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
LFBGWEAGSNCMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


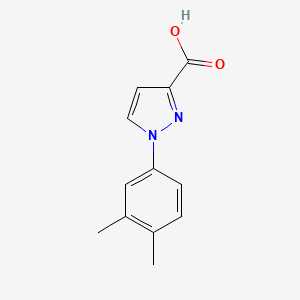
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

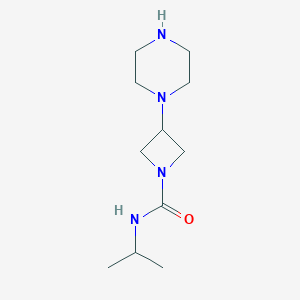
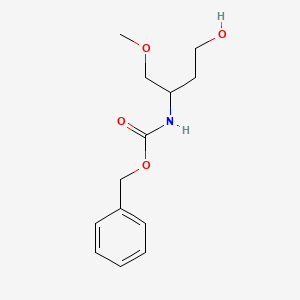
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
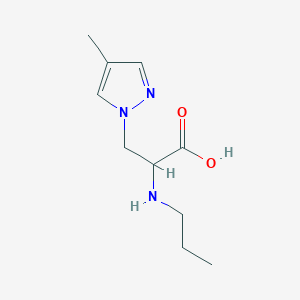
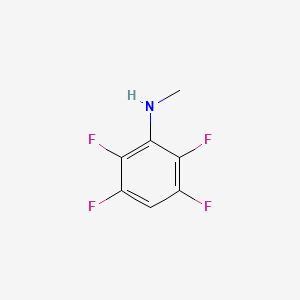
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)
